Glyco-snap-1

Description

Overview of S-Nitrosothiols as Nitric Oxide Release Scaffolds

S-Nitrosothiols (RSNOs) are organic compounds featuring a nitroso group attached to a sulfur atom of a thiol. wikipedia.org They are recognized as important endogenous carriers and donors of nitric oxide. eurekaselect.comuni-lj.si The fundamental structure of an S-nitrosothiol allows it to serve as a scaffold for the controlled release of NO. The S-N bond is relatively labile and can undergo homolytic cleavage to release NO and a disulfide. wikipedia.org This decomposition can be triggered by factors such as heat and light. researchgate.net

The molecular environment of the parent thiol significantly influences the biological activity and NO release kinetics of the S-nitrosothiol. nih.gov This tunability makes RSNOs versatile platforms. By altering the "R" group of the thiol, researchers can modify properties like solubility, stability, and tissue selectivity. researchgate.netnih.gov Endogenous S-nitrosothiols, such as S-nitrosoglutathione (GSNO) and S-nitrosoalbumin, are found in various tissues and fluids, where they participate in NO-based signaling and regulation. wikipedia.orguni-lj.siresearchgate.net The ability of one S-nitrosothiol to transfer its nitroso group to another thiol in a process called transnitrosation is a key mechanism for the distribution of NO bioactivity within and between cells. uni-lj.sinih.govmdpi.com This reactivity underscores their role not just as simple donors, but as dynamic participants in the complex network of NO signaling. nih.govnih.gov

Role of Glycoconjugates in Modulating Chemical and Biological Properties of Active Compounds

Glycoconjugation, the process of covalently attaching a carbohydrate moiety to another molecule, is a powerful strategy in drug discovery and chemical biology. encyclopedia.pubnih.gov This modification can profoundly alter the properties of the parent compound. encyclopedia.pub One of the most significant benefits is the enhancement of aqueous solubility, which is often a challenge for hydrophobic drug scaffolds. encyclopedia.pub The high density of hydroxyl groups on sugars increases the hydrophilicity of the resulting glycoconjugate.

Beyond solubility, glycoconjugation can improve pharmacokinetic parameters, reduce adverse effects, and extend the half-life of therapeutic agents. encyclopedia.pub It can also be used to achieve selective targeting. nih.govbiosyn.com For instance, because many cancer cells overexpress glucose transporters (GLUTs) to meet their high energy demands, attaching a glucose molecule to a cytotoxic agent can enhance its uptake by cancer cells, thereby increasing its efficacy and reducing toxicity to healthy tissues. encyclopedia.pubnih.gov Glycoconjugates are also critical in modulating immune responses and can be used in the development of vaccines and immunotherapies. biosyn.com The choice of the sugar, the linker used for attachment, and the point of connection all provide opportunities to fine-tune the biological activity and delivery of the active compound. mdpi.comox.ac.uk

Historical Context of Glyco-snap-1 Development and its Place in Nitric Oxide Chemistry

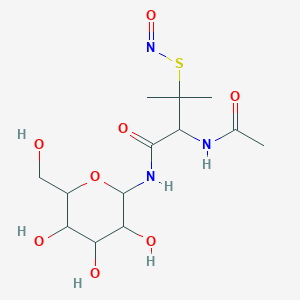

This compound, chemically known as N-(β-D-Glucopyranosyl)-N²-acetyl-S-nitroso-D,L-penicillaminamide, emerged from the extensive research into S-nitrosothiols as a new generation of NO-donor drugs. scbt.comnih.gov The development of newer NO-donors like S-nitrosothiols was driven by the need to overcome the limitations of traditional agents like organic nitrates, which can induce tolerance, and sodium nitroprusside, which carries a risk of cyanide toxicity. nih.gov S-nitrosothiols offered the advantage of having less stringent metabolic requirements. nih.gov

This compound is a water-soluble derivative of S-nitroso-N-acetylpenicillamine (SNAP), a widely studied NO donor. scbt.com The addition of a β-D-glucopyranosyl moiety to the SNAP scaffold created this compound, a compound designed to leverage the benefits of glycoconjugation. scbt.comlookchem.com This modification significantly enhances its water solubility, making it a useful tool for a variety of in vitro biological studies. scbt.comlookchem.com It is characterized as a green solid that is relatively stable at a high pH (8-9). lookchem.com Research applications have utilized this compound as a stable and controllable source of nitric oxide to investigate its effects on diverse biological systems, including its role in cell signaling, proliferation, and gene expression. lookchem.comnih.govphysiology.orgnih.govcellphysiolbiochem.com For example, it has been used to study the effects of NO on human umbilical vein endothelial cells (HUVECs), type II pneumocytes, and in the context of platelet inhibition. nih.govphysiology.orgnih.gov

Current Gaps and Future Research Directions in this compound Analogues

While this compound has proven to be a valuable research tool, the field of S-nitrosothiol chemistry continues to evolve, with a focus on developing analogues with improved properties. A significant goal is the translation of these compounds into effective pharmacotherapies, which remains a primary challenge. nih.gov Understanding the precise mechanisms of S-nitrosothiol biochemistry is crucial for predicting their effects and designing better drugs. nih.govnih.gov

One key area of future research is the development of analogues with enhanced stability and tailored NO-release kinetics. An example of this is Glyco-SNAP-2, a derivative of this compound. Glyco-SNAP-2 incorporates a 2-deoxyglucose unit instead of the fully hydroxylated glucose in this compound. This structural change reduces unwanted hydrogen bonding with the S-nitroso group, resulting in greater stability, with a reported half-life of 27 hours in aqueous media compared to 18 hours for this compound.

Future research will likely focus on:

Structural Modifications: Synthesizing new analogues by altering both the carbohydrate moiety and the S-nitrosothiol backbone to fine-tune stability, NO release profiles, and target selectivity. nih.gov

Targeting Strategies: Exploring different sugar units to target specific cell types or tissues, moving beyond general glucose transporter targeting. mdpi.com

Mechanistic Studies: Further investigation into the complex mechanisms of S-nitrosothiol degradation, transnitrosation, and interaction with biological systems is needed to fully harness their therapeutic potential. nih.govnih.govresearchgate.net

Bifunctional Conjugates: Designing hybrid molecules that combine the NO-donating properties of a Glyco-SNAP-like scaffold with another pharmacologically active agent to create drugs with multiple mechanisms of action. researchgate.net

Continued exploration of this compound analogues and other S-nitrosothiol glycoconjugates holds promise for developing the next generation of NO-based therapeutics with enhanced efficacy and specificity. eurekaselect.comresearchgate.net

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| Full Chemical Name | N-(β-D-Glucopyranosyl)-N²-acetyl-S-nitroso-D,L-penicillaminamide | scbt.comlookchem.com |

| Synonyms | This compound; N-(BETA-D-GLUCOPYRANOSYL)-N2-ACETYL-S-NITROSO-D,L-PENICILLAMINAMIDE | lookchem.com |

| CAS Number | 188849-81-2 | scbt.comlookchem.com |

| Molecular Formula | C₁₃H₂₃N₃O₈S | scbt.comlookchem.com |

| Molecular Weight | 381.40 g/mol | scbt.comlookchem.com |

| Appearance | Green Solid | lookchem.com |

| Key Feature | Water-soluble nitric oxide (NO) donor | scbt.comlookchem.com |

| Stability | Relatively stable at high pH (8-9) | lookchem.com |

Table 2: Comparison of Glyco-SNAP Derivatives

| Property | This compound | Glyco-SNAP-2 | Source |

| Carbohydrate Moiety | Glucose | 2-Deoxyglucose | |

| Half-life (aqueous, 25°C) | 18 hours | 27 hours | |

| Key Structural Difference | Fully hydroxylated glucose | Lacks hydroxyl group at C2 position | |

| Reason for Stability Difference | Hydroxylated glucose can form destabilizing hydrogen bonds with the S-nitroso group. | Deoxygenation at C2 reduces susceptibility to oxidative degradation and unwanted hydrogen bonding. |

Structure

2D Structure

Properties

IUPAC Name |

2-acetamido-3-methyl-3-nitrososulfanyl-N-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23N3O8S/c1-5(18)14-10(13(2,3)25-16-23)11(22)15-12-9(21)8(20)7(19)6(4-17)24-12/h6-10,12,17,19-21H,4H2,1-3H3,(H,14,18)(H,15,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNMMQEFPNFRVFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C(=O)NC1C(C(C(C(O1)CO)O)O)O)C(C)(C)SN=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23N3O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70399539 | |

| Record name | glyco-snap-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188849-81-2 | |

| Record name | glyco-snap-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Chemical Derivatization of Glyco Snap 1

Established Synthetic Pathways for Glyco-snap-1

The construction of this compound, or N-(β-D-glucopyranosyl)-N2-acetyl-S-nitroso-D,L-penicillaminamide, involves a sophisticated multi-step organic synthesis that marries carbohydrate chemistry with peptide coupling and nitrosation techniques.

Multi-step Organic Synthesis Methodologies

The synthesis of this compound can be logically approached through a retrosynthetic analysis, which deconstructs the target molecule into simpler, commercially available starting materials. The key disconnection points are the S-nitroso bond, the amide linkage, and the glycosidic bond.

A plausible forward synthesis, based on established chemical principles, would commence with the preparation of a glycosylamine precursor. This typically involves the reaction of a protected glucose derivative, such as per-O-acetylated glucose, with ammonia (B1221849) or an appropriate nitrogen source to form the corresponding glycosylamine. The stereochemistry of this step is crucial and often results in the formation of the β-anomer due to the anomeric effect and the participation of the C2-acetyl group.

The next pivotal step is the coupling of the glycosylamine with N-acetyl-D,L-penicillamine. This amide bond formation can be achieved using standard peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an activating agent like N-hydroxysuccinimide (NHS) to enhance efficiency and minimize side reactions. The penicillamine (B1679230) moiety provides the thiol group necessary for the subsequent nitrosation.

Following the successful coupling and deprotection of any protecting groups on the glucose moiety, the final step is the S-nitrosation of the free thiol. This is typically accomplished by reacting the precursor amide, (S)-2-acetamido-3-mercapto-3-methyl-N-((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)butanamide, with a nitrosating agent such as nitrous acid (generated in situ from sodium nitrite (B80452) and an acid) or an organic nitrite like tert-butyl nitrite under controlled temperature and pH conditions to yield this compound. chemicalbook.com

Table 1: Key Stages in the Multi-step Synthesis of this compound

| Step | Reaction Type | Key Reagents | Intermediate/Product |

| 1 | Glycosylamine Formation | Protected D-glucose, NH₃ | β-D-glucopyranosylamine |

| 2 | Amide Coupling | N-acetyl-D,L-penicillamine, EDC/NHS | N-(β-D-glucopyranosyl)-N2-acetyl-D,L-penicillaminamide |

| 3 | S-Nitrosation | Precursor amide, NaNO₂/H⁺ | This compound |

Stereochemical Considerations in this compound Synthesis

The stereochemistry of this compound is a critical determinant of its biological activity and interaction with molecular targets. The molecule possesses multiple chiral centers, with the stereochemistry of the glucopyranosyl moiety being of particular importance.

The desired β-configuration of the anomeric carbon (C-1 of the glucose unit) is a key stereochemical challenge. The use of a participating neighboring group, such as an acetyl group at the C-2 position of the glucose starting material, can effectively direct the stereochemical outcome of the glycosylation reaction to favor the formation of the 1,2-trans-glycosidic linkage, which in the case of glucose, corresponds to the β-anomer. organic-chemistry.org This is a widely employed strategy in carbohydrate chemistry to achieve high stereoselectivity. organic-chemistry.org

Furthermore, the penicillamine component of this compound is a racemic mixture (D,L-penicillamine). This means that the final product is a mixture of diastereomers. The separation of these diastereomers can be challenging and may require chiral chromatography if a stereochemically pure compound is desired for specific biological studies. It has been observed in related S-nitrosothiols that the stereochemistry of the amino acid backbone can influence biological activity. mdpi.com

Development of Novel this compound Analogues and Probes

To enhance the therapeutic and diagnostic utility of this compound, researchers are actively developing novel analogues and probes with tailored properties.

Structure-Guided Design for Enhanced Nitric Oxide Release Kinetics

The rate of nitric oxide release is a crucial parameter that dictates the biological effect of an S-nitrosothiol. Structure-guided design aims to modify the chemical structure of this compound to control its NO release profile. The stability of the S-NO bond is influenced by electronic and steric factors in its immediate vicinity.

By modulating the hydrophobicity and steric bulk around the S-nitrosothiol functionality, the rate of NO release can be tuned. For instance, increasing the steric hindrance around the S-NO group can enhance its stability and prolong the duration of NO release. nih.gov Conversely, introducing electron-withdrawing groups near the S-NO bond can destabilize it and lead to faster NO release. The development of S-nitrosothiol-based dendrimers has shown that the macromolecular architecture can significantly impact NO release kinetics, with dendritic structures leading to a more localized and sustained release compared to their small-molecule counterparts. acs.orgscielo.br

Strategies for Incorporating Reporter Tags for Biological Studies

To visualize and track the delivery and mechanism of action of this compound in biological systems, reporter tags such as fluorescent dyes can be incorporated into its structure. The synthesis of fluorophore-labeled S-nitrosothiols has been successfully demonstrated. wayne.edunih.gov

A common strategy involves synthesizing a derivative of the thiol precursor that contains a reactive handle for conjugation with a fluorophore. For example, an amino-functionalized analogue of N-acetyl-penicillamine could be used. This amino group can then be reacted with a fluorescent dye containing a compatible functional group, such as an N-hydroxysuccinimide (NHS) ester or an isothiocyanate. Following fluorescent labeling, the S-nitrosation step can be carried out to yield the fluorescently tagged this compound analogue. The choice of fluorophore can be tailored for specific imaging applications, with options ranging from traditional dyes to environmentally sensitive probes that change their fluorescence properties upon NO release. wayne.edunih.gov Another approach involves the use of selective fluorescent labeling techniques for S-nitrosothiols (S-FLOS) which utilize specific dyes to label nitrosylated compounds. researchgate.netnih.gov

Glycosyl Moiety Modifications and their Influence on Compound Properties

A notable example is the comparison between this compound and its analogue, Glyco-SNAP-2. Glyco-SNAP-2, which incorporates a 2-deoxyglucose unit, exhibits greater stability than this compound. The absence of the hydroxyl group at the C2 position in Glyco-SNAP-2 is thought to reduce intramolecular hydrogen bonding with the S-nitroso group, which in turn stabilizes the molecule and prolongs its half-life.

Further modifications, such as changing the type of monosaccharide (e.g., using mannose or galactose instead of glucose), altering the stereochemistry of the glycosidic linkage, or adding further sugar units to create oligosaccharide chains, could all be explored to fine-tune the compound's properties. These changes could affect its interaction with glucose transporters, its biodistribution, and its nitric oxide release profile. The glycosylation pattern of molecules is known to influence their recognition, binding, and processing at the cellular level. researchgate.net

Table 2: Comparison of this compound and a Key Analogue

| Compound | Glycosyl Moiety | Key Structural Difference | Impact on Property |

| This compound | β-D-Glucopyranose | Fully hydroxylated glucose | Higher water solubility |

| Glyco-SNAP-2 | 2-Deoxy-β-D-glucopyranose | Lacks C2-hydroxyl group | Enhanced stability/longer half-life |

Chemoenzymatic and Biotechnological Approaches for this compound Production

While detailed, dedicated literature on the large-scale biotechnological production of this compound, chemically known as N-(β-D-glucopyranosyl)-N2-acetyl-S-nitroso-D,L-penicillaminamide, is not extensively published, its structure lends itself to plausible chemoenzymatic and engineered biosynthetic strategies. physiology.orgresearchgate.netbiocompare.com These approaches offer significant advantages over purely chemical synthesis, including higher specificity, milder reaction conditions, and reduced environmental impact. The synthesis can be conceptually divided into the formation of its two key precursors: the glycan component (β-D-glucose derivative) and the S-nitrosothiol donor (N-acetylpenicillamine), followed by their conjugation and final nitrosation.

Enzyme-Mediated Synthesis of Glycan Components

The synthesis of the glycan portion of this compound can be efficiently achieved using enzymatic methods, which provide exceptional control over stereochemistry, a common challenge in traditional carbohydrate chemistry. A plausible chemoenzymatic route involves the use of glycosyltransferases, enzymes that catalyze the transfer of a monosaccharide from an activated sugar donor to an acceptor molecule.

Key Enzymatic Steps:

Activation of the Glucose Donor: The process begins with the enzymatic phosphorylation of glucose to glucose-6-phosphate by a hexokinase or glucokinase . This is followed by isomerization to glucose-1-phosphate by phosphoglucomutase . Finally, a UDP-glucose pyrophosphorylase (UGP) activates glucose-1-phosphate using UTP to form UDP-glucose, the primary activated sugar nucleotide donor for many glycosyltransferases.

Glycosyltransferase-Catalyzed Glycosylation: A suitable glycosyltransferase (GT) would then catalyze the transfer of the glucose moiety from UDP-glucose to the N-acetylpenicillamine backbone. The specific GT would need to recognize the penicillamine derivative as an acceptor substrate to form the crucial N-glycosidic bond. Research into the chemoenzymatic synthesis of various glycoconjugates has demonstrated the utility of recombinant glycosidases and glycosyltransferases for creating specific linkages. osu.edunih.gov

Modern advancements have led to the development of automated platforms for the enzyme-mediated assembly of complex oligosaccharides. nih.gov These systems utilize a "catch and release" strategy where a growing glycan is attached to a soluble tag, allowing for solution-phase enzymatic reactions followed by solid-phase extraction for purification. nih.gov Such a platform could theoretically be adapted for the synthesis of the glycosylated precursor of this compound.

Table 1: Potential Enzymes in the Synthesis of the Glycan Precursor of this compound

| Enzyme | Function | Gene Source Example |

| Hexokinase/Glucokinase | Phosphorylation of Glucose | Saccharomyces cerevisiae |

| Phosphoglucomutase | Isomerization of Glucose-6-P to Glucose-1-P | Escherichia coli |

| UDP-Glucose Pyrophosphorylase (UGP) | Activation of Glucose-1-P to UDP-Glucose | Human, S. cerevisiae |

| Glycosyltransferase (GT) | Transfer of Glucose to N-acetylpenicillamine amide | (Hypothetical, requires screening) |

The final step to create the S-nitrosothiol is typically a chemical reaction. The thiol group of the glycosylated N-acetylpenicillamine is reacted with a nitrosating agent, such as acidified nitrite (e.g., HCl and NaNO₂), under controlled conditions to yield this compound. cpcscientific.com This hybrid chemoenzymatic approach leverages the best of both worlds: the precision of enzymes for the complex glycan synthesis and the efficiency of chemical methods for the final nitrosation step.

Potential for Engineered Biosynthesis Pathways for this compound Precursors

Looking beyond in vitro enzymatic synthesis, the potential for creating engineered microbial strains for the de novo biosynthesis of this compound precursors represents a frontier in metabolic engineering. This approach would involve assembling the necessary biosynthetic genes into a suitable host organism, such as Escherichia coli or Saccharomyces cerevisiae, to produce the glycosylated penicillamine derivative directly from simple carbon sources.

Conceptual Framework for an Engineered Pathway:

N-Acetylpenicillamine Biosynthesis: Penicillamine is a non-proteinogenic amino acid. sustech.edu.cn Its biosynthesis is not as common as proteinogenic amino acids, but pathways for other non-standard amino acids have been successfully engineered in microbial hosts. This would likely involve heterologous expression of genes responsible for the synthesis of the carbon backbone and the introduction of the thiol group. The N-acetylation step could be accomplished by an N-acetyltransferase. Researchers have characterized N-acetyltransferases from various organisms that show distinct selectivity toward hexosamines and peptides, indicating a rich source of enzymes for this purpose. nih.gov

Endogenous Production of Activated Glycan Donor: The host organism's native metabolism would be harnessed and potentially upregulated to provide a steady supply of the activated sugar donor, UDP-glucose. This is a common metabolite in most standard laboratory microbial strains.

Engineered Glycosylation Step: A key challenge would be the expression of a suitable glycosyltransferase capable of linking UDP-glucose to the engineered N-acetylpenicillamine derivative within the cellular environment. This might require screening libraries of known glycosyltransferases or using protein engineering to alter the substrate specificity of an existing enzyme. The successful generation of diverse glycosylated derivatives of antibiotics like narbomycin (B1235643) by expressing flexible glycosyltransferases in engineered Streptomyces strains demonstrates the feasibility of this strategy. nih.gov

Precursor Export and Final Chemical Step: The engineered host would be designed to produce and export the N-(β-D-glucopyranosyl)-N2-acetyl-D,L-penicillaminamide precursor. The final S-nitrosation step would likely remain a chemical conversion performed post-purification due to the high reactivity and instability of the S-nitrosothiol moiety within a cellular environment. nih.gov

Table 2: Potential Components of an Engineered Biosynthetic Pathway

| Pathway Component | Function | Potential Host Organism |

| Engineered Penicillamine Pathway | Synthesis of N-acetylpenicillamine from central metabolism | E. coli, S. cerevisiae |

| Upregulated Glycolysis/Pentose Phosphate Pathway | Increased flux towards UDP-glucose synthesis | E. coli, S. cerevisiae |

| Heterologous Glycosyltransferase | Ligation of glucose to the penicillamine derivative | E. coli, S. cerevisiae |

| Efflux Pump/Transporter | Export of the final glycosylated precursor | E. coli, S. cerevisiae |

While the complete biosynthesis of this compound in a single organism remains a speculative and highly complex goal, the engineered production of its direct glycosylated precursor is a plausible future objective, building on established principles of metabolic engineering and synthetic biology.

Molecular and Cellular Mechanisms of Action of Glyco Snap 1

Nitric Oxide Release Kinetics and Triggering Mechanisms

The utility of Glyco-snap-1 as an NO donor is defined by the rate and conditions under which it liberates NO. This release is a critical factor for its biological activity, as the concentration and duration of NO exposure can dictate downstream cellular responses.

The release of nitric oxide from this compound occurs through the decomposition of the S-nitrosothiol group. Quantitative analysis has determined that this compound has a half-life of approximately 18 to 28 hours in aqueous media under physiological conditions (pH 7.4, 37°C). nih.gov This relatively slow and sustained release allows for prolonged, low-level exposure of biological systems to NO. The amount of NO and its breakdown products, such as nitrite (B80452), can be quantified in experimental media using methods like the Griess reaction. nih.gov

Table 1: Nitric Oxide Release Characteristics of this compound

| Property | Value/Description | Source(s) |

|---|---|---|

| Compound Class | S-nitrosothiol | nih.gov |

| Release Product | Nitric Oxide (NO) | |

| Half-life (t½) | ~18-28 hours (in aqueous buffer, pH 7.4) | nih.gov |

| Release Mechanism | Spontaneous decomposition of the S-nitroso group |

The rate of NO liberation from S-nitrosothiols is influenced by various microenvironmental factors, including pH, temperature, and the presence of metal ions. this compound is noted to be relatively stable at higher pH levels (pH 8-9). chemicalbook.com Its specific chemical structure plays a significant role in its stability. The presence of a fully hydroxylated glucose moiety in this compound can participate in hydrogen bonding with the S-nitroso group, which may destabilize the molecule compared to analogues with modified sugar groups. This structural feature makes its decomposition rate sensitive to the surrounding chemical environment.

Quantitative Analysis of Nitric Oxide Liberation under In Vitro Conditions

Intracellular Signaling Cascades Mediated by this compound-Derived Nitric Oxide

Once released, the NO derived from this compound acts as a signaling molecule, initiating several intracellular cascades that modulate the function of key cellular proteins and pathways.

Research using the renal epithelial cell line LLC-PK1 has shown that NO released from this compound can stimulate the activity of the Na+/K+-ATPase pump. cellphysiolbiochem.comaub.edu.lbresearchgate.net This effect, however, is critically dependent on the presence of intracellular calcium. In the absence of free Ca2+, neither this compound nor other activators of its downstream pathway could stimulate the Na+/K+-ATPase, indicating that the NO-mediated effect is calcium-dependent. cellphysiolbiochem.comaub.edu.lbresearchgate.net

The phosphatidylinositol 3-kinase (PI3K) pathway is a crucial regulator of many cellular processes. In the context of Na+/K+-ATPase regulation, studies have positioned the PI3K pathway upstream of NO signaling. cellphysiolbiochem.comaub.edu.lb This was demonstrated in experiments where the stimulatory effect of an external signaling molecule on the Na+/K+-ATPase was blocked by a PI3K inhibitor (wortmannin). cellphysiolbiochem.com However, the addition of this compound, an exogenous NO source, was able to bypass this inhibition and still activate the Na+/K+-ATPase. cellphysiolbiochem.comaub.edu.lb This finding indicates that while endogenous NO production may depend on PI3K activation, the effects of NO itself occur downstream of the PI3K pathway.

A primary mechanism for NO signaling involves the activation of soluble guanylate cyclase (sGC). researchgate.netnih.gov Upon release from this compound, NO diffuses across the cell membrane and binds to sGC, stimulating the production of cyclic guanosine (B1672433) monophosphate (cGMP). researchgate.netcusabio.comnih.govfrontiersin.orggenome.jp This increase in intracellular cGMP, in turn, activates cGMP-dependent protein kinase (PKG). cellphysiolbiochem.comresearchgate.net The essential role of this pathway in mediating the effects of this compound was confirmed by experiments where the stimulatory effect on Na+/K+-ATPase was abolished by inhibitors of either sGC or PKG (e.g., KT 5823). cellphysiolbiochem.comresearchgate.netnih.gov Furthermore, the stimulatory actions of a direct PKG activator, 8-bromo-cGMP, were also shown to be calcium-dependent, reinforcing the interplay between this signaling cascade and intracellular calcium levels. cellphysiolbiochem.comresearchgate.net

Table 2: Key Research Findings on this compound Mediated Intracellular Signaling

| Cellular Target/Pathway | Effect of this compound-Derived NO | Key Experimental Findings | Source(s) |

|---|---|---|---|

| Na+/K+-ATPase | Stimulation of activity | Effect is mimicked by 8-bromo-cGMP but is abolished in the absence of free Ca2+. | cellphysiolbiochem.comaub.edu.lbresearchgate.netresearchgate.net |

| PI3K Pathway | Acts downstream of PI3K | This compound activates Na+/K+-ATPase even when PI3K is inhibited by wortmannin. | cellphysiolbiochem.comaub.edu.lb |

| Guanylate Cyclase/cGMP/PKG | Activation of the pathway | Effect on Na+/K+-ATPase is blocked by NO scavenger (carboxy-PTIO) and PKG inhibitor (KT 5823). | cellphysiolbiochem.comresearchgate.netresearchgate.netnih.gov |

Calcium-Dependent Signaling Events and NFAT Translocation

The signaling cascade initiated by this compound, a nitric oxide (NO) donor, involves crucial calcium-dependent events. Research indicates that the effects mediated by the NO released from this compound are dependent on the presence of free Ca²⁺. dntb.gov.ua In experimental models, the effects of this compound were absent when intracellular calcium was chelated. dntb.gov.ua This dependency on calcium is a critical aspect of its mechanism.

The influx of extracellular calcium appears to be the source for these signaling events. dntb.gov.uaresearchgate.net This increase in intracellular calcium concentration is a key trigger for downstream processes. nih.gov One of the significant downstream consequences of this calcium-dependent signaling is the translocation of the Nuclear Factor of Activated T-cells (NFAT). dntb.gov.uamdpi.com NFAT is a family of transcription factors that, in their inactive state, reside in the cytoplasm. nih.gov An increase in intracellular Ca²⁺ activates the phosphatase calcineurin, which then dephosphorylates NFAT. frontiersin.orgmdpi.com This dephosphorylation exposes a nuclear localization sequence, allowing NFAT to move from the cytoplasm into the nucleus, where it can regulate the transcription of target genes. nih.govfrontiersin.org The observation that this compound's activity is linked to NFAT translocation further solidifies the essential role of calcium in its molecular mechanism. dntb.gov.uamdpi.com

Interaction with Receptor Systems and Cellular Processes

Regulation of Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling

This compound, by acting as a nitric oxide (NO) donor, plays a significant regulatory role in Vascular Endothelial Growth Factor Receptor (VEGFR) signaling. Specifically, it has been shown to modulate the proliferative signals mediated by VEGFR-2. nih.govnih.gov Vascular Endothelial Growth Factor (VEGF) stimulates endothelial cell proliferation primarily through VEGFR-2. nih.gov However, this process is negatively regulated by signals from VEGFR-1, which can involve the production of NO. nih.govbmj.com

The addition of this compound can attenuate VEGF-stimulated endothelial cell proliferation. nih.gov This inhibitory effect is mediated through the NO/cGMP pathway. nih.gov By releasing NO, this compound activates guanylate cyclase, leading to an increase in cyclic guanosine monophosphate (cGMP), which in turn controls the proliferative signals from VEGFR-2. nih.gov For instance, VEGF-induced proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) was significantly attenuated by this compound at concentrations between 10⁻⁶ mol/L and 10⁻⁴ mol/L. nih.gov This demonstrates that this compound, via NO donation, can override the primary proliferative signal of VEGF, highlighting its function as a key regulator in the complex signaling network of VEGF receptors. nih.govnih.gov

Modulation of Endothelial Cell Proliferation In Vitro

The effect of this compound on the proliferation of endothelial cells in vitro is notably dose-dependent. At lower concentrations, it can promote proliferation, while at higher concentrations, it becomes inhibitory, particularly in the context of VEGF-mediated growth.

Under basal conditions, this compound at concentrations of 10⁻⁸ mol/L and 10⁻⁶ mol/L has been observed to significantly increase the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs). nih.gov However, at a higher concentration of 10⁻⁴ mol/L, it showed no significant effect on its own. nih.gov In contrast, when co-administered with VEGF, this compound at concentrations of 10⁻⁶ mol/L and 10⁻⁴ mol/L significantly inhibited VEGF-mediated cell proliferation. nih.gov Similarly, in studies using epithelial ECV304 cells, this compound at 10⁻⁶ mol/L and 10⁻⁴ mol/L caused a substantial reduction in DNA synthesis that was otherwise increased by blocking VEGFR-1. nih.gov

In lymphatic endothelial cells (LECs), a related compound, Glyco-SNAP-2, was shown to significantly induce proliferation in a dose-dependent manner from 50 µM to 500 µM. ahajournals.orgnih.gov This suggests that NO donors can stimulate the proliferation and/or survival of microvascular lymphatic endothelial cells. ahajournals.orgnih.gov

Table 1: Effect of this compound on Endothelial Cell Proliferation

| Cell Type | Condition | This compound Concentration | Observed Effect | Reference |

|---|---|---|---|---|

| HUVEC | Basal | 10⁻⁸ to 10⁻⁶ mol/L | Increased proliferation | nih.gov |

| HUVEC | Basal | 10⁻⁴ mol/L | No effect | nih.gov |

| HUVEC | +VEGF (10 ng/ml) | 10⁻⁶ to 10⁻⁴ mol/L | Significantly attenuated proliferation | nih.gov |

| ECV304 | +Anti-VEGFR-1 Antibody | 10⁻⁶ mol/L | 64.3% reduction in DNA synthesis | nih.gov |

| ECV304 | +Anti-VEGFR-1 Antibody | 10⁻⁴ mol/L | 109.8% reduction in DNA synthesis (to control levels) | nih.gov |

Effects on Platelet Signaling Pathways (e.g., P2Y12, α2A receptors)

Direct studies specifically investigating the effects of this compound on P2Y12 and α2A adrenergic receptors are not prominently available in the reviewed literature. However, as a nitric oxide (NO) donor, its effects can be inferred from the known actions of the NO/cGMP pathway on platelet signaling.

The α2A adrenergic receptor is also a Gi-protein coupled receptor on platelets that is stimulated by epinephrine. nih.gov Its activation can mimic the functions of the P2Y12 receptor, leading to platelet activation. nih.gov The NO/cGMP signaling pathway has been shown to inhibit the activity of Rap1, a key protein in the signaling cascade downstream of Gi-coupled receptors like P2Y12 and α2A. dntb.gov.ua By reducing the levels of active Rap1-GTP, NO donors can interfere with the downstream signaling required for platelet aggregation, suggesting an inhibitory modulation of the α2A receptor pathway.

Advanced Analytical and Spectroscopic Methodologies for Glyco Snap 1 Research

Chromatographic Techniques for Purity Assessment and Metabolite Profiling

Chromatographic methods are indispensable for assessing the purity of Glyco-snap-1 and for identifying and quantifying its metabolites and degradation products.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of this compound preparations and for profiling its metabolites. A common approach involves reversed-phase HPLC (RP-HPLC), which separates compounds based on their hydrophobicity.

Method development for this compound typically involves optimizing several parameters to achieve a robust and reliable separation. A C18 column is often employed as the stationary phase due to its hydrophobicity, which allows for effective retention and separation of this compound from more polar impurities and degradation products. The mobile phase usually consists of a mixture of an aqueous buffer (such as ammonium (B1175870) acetate) and an organic solvent like acetonitrile. A gradient elution, where the proportion of the organic solvent is increased over time, is generally preferred to ensure the elution of compounds with a wide range of polarities. scirp.orgturkjps.org

Detection is commonly performed using a UV-Vis detector, as S-nitrosothiols like this compound exhibit a characteristic absorbance maximum around 340 nm. nih.gov This allows for selective detection and quantification. For metabolite profiling, where the identity of eluted compounds is unknown, coupling the HPLC system to a mass spectrometer (LC-MS) provides molecular weight and structural information, aiding in the identification of metabolites. acs.org

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase A | 0.02 M Ammonium Acetate, pH 4.0 |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-20 min: 10-90% B |

| 20-25 min: 90% B | |

| 25-30 min: 10% B | |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 340 nm |

| Injection Volume | 10 µL |

This table presents a typical set of starting conditions for the HPLC analysis of S-nitrosothiols, which would be optimized for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Degradation Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile degradation products of this compound. Due to the non-volatile nature of this compound itself, direct analysis is not feasible. However, its smaller, more volatile breakdown products can be identified.

A common strategy involves the derivatization of the degradation products to increase their volatility and thermal stability for GC analysis. For instance, any nitrite (B80452) formed from the decomposition of the S-nitroso group can be derivatized with pentafluorobenzyl bromide to form a volatile derivative suitable for GC-MS analysis. nih.govmdpi.com

The GC-MS method would involve injecting the derivatized sample into a heated injection port, where it is vaporized and carried by an inert gas through a capillary column. The column separates the components of the mixture based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, which provides mass spectra that can be used to identify the compounds by comparison to spectral libraries. mdpi.comnih.gov

Spectroscopic Characterization of this compound and its Interactions

Spectroscopic techniques provide invaluable information about the three-dimensional structure of this compound, its conformational dynamics, and its interactions with other molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for elucidating the three-dimensional structure and conformational dynamics of this compound in solution. The presence of the glucopyranosyl moiety introduces significant conformational flexibility, which can be probed by various NMR experiments.

Table 2: Key NMR Parameters for Conformational Analysis of Glycosylated Molecules

| NMR Parameter | Information Gained |

| Chemical Shifts (δ) | Electronic environment of nuclei, initial structural assignment. |

| Coupling Constants (J) | Dihedral angles, conformation of the sugar ring. |

| Nuclear Overhauser Effect (NOE) | Through-space proximity of protons (<5 Å), determination of glycosidic torsion angles and overall 3D structure. |

Mass Spectrometry-Based Approaches for Complex Formation and Post-Translational Modification Analysis

Mass spectrometry (MS) is a highly sensitive technique used to study the non-covalent complexes that this compound may form with other molecules, and to analyze any potential post-translational modifications (PTMs) if it were to be incorporated into a larger biological molecule.

Electrospray ionization (ESI) is a soft ionization technique that can transfer non-covalent complexes from solution to the gas phase with their integrity maintained. By analyzing the mass-to-charge ratio (m/z) of the ions, the stoichiometry and binding affinity of this compound in a complex can be determined. springernature.com

While this compound itself is a small molecule, the principles of PTM analysis by MS are relevant if it were to modify a protein, a process known as S-nitrosylation. In such a scenario, the protein would be digested into smaller peptides, and the resulting mixture analyzed by tandem mass spectrometry (MS/MS). The mass shift of +29 Da on a cysteine-containing peptide would indicate S-nitrosylation. sfrbm.org Fragmentation of the modified peptide in the mass spectrometer would allow for the precise localization of the modification site. creative-proteomics.com

UV-Visible Spectroscopy for Reaction Monitoring and Quantification

UV-Visible spectroscopy is a fundamental and accessible technique for monitoring the decomposition of this compound and for its quantification. The S-nitroso group in this compound has a characteristic absorption maximum in the UV-visible region, typically between 330 and 350 nm. nih.gov

The decomposition of this compound, which results in the cleavage of the S-NO bond, can be monitored by following the decrease in absorbance at this wavelength over time. researchgate.net This allows for the determination of the reaction kinetics, including the rate constant and half-life of the compound under various conditions such as pH and temperature. thermofisher.comntnu.nodvikan.nojascoinc.com

For quantification, the concentration of this compound can be determined by measuring its absorbance at the λmax and applying the Beer-Lambert law. Alternatively, the Griess assay can be used to indirectly quantify this compound. researchgate.netmdpi.comnih.govphysiology.org This method involves the chemical reduction of the nitroso group to nitrite, which is then detected colorimetrically after reaction with the Griess reagent, forming a colored azo dye with an absorbance maximum around 540 nm. mdpi.com

Table 3: Comparison of UV-Vis Based Quantification Methods for S-Nitrosothiols

| Method | Principle | Wavelength | Advantages | Disadvantages |

| Direct Absorbance | Measurement of the S-NO bond absorbance. | ~340 nm | Simple, non-destructive. | Lower sensitivity, potential interference from other absorbing species. |

| Griess Assay | Colorimetric detection of nitrite after reduction of the S-nitroso group. | ~540 nm | High sensitivity, widely used. | Indirect, requires a reduction step, potential for interference from endogenous nitrite. |

Based on a thorough review of the available scientific literature, there is no specific research detailing the use of Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Fluorescence Spectroscopy to directly study the binding kinetics and thermodynamics of the compound this compound. The existing research primarily focuses on the functional effects of this compound as a nitric oxide (NO) donor in various cellular and physiological contexts.

Therefore, it is not possible to provide an article with detailed research findings and data tables for the specific biophysical techniques requested (SPR, ITC, and Fluorescence Spectroscopy) as they apply to this compound, because such data does not appear to be published in the sources accessed.

To fulfill the user's request, one would need published studies that have explicitly:

Utilized Surface Plasmon Resonance to measure the association and dissociation rates of this compound with a specific target molecule.

Employed Isothermal Titration Calorimetry to determine the thermodynamic parameters (enthalpy, entropy, stoichiometry) of this compound binding to a target.

Used Fluorescence Spectroscopy to monitor changes in fluorescence (quenching, FRET, anisotropy) as a direct result of this compound binding to a ligand or protein.

As this specific information is not available, the following article cannot be generated.

Computational Chemistry and Structural Biology Insights into Glyco Snap 1

Molecular Docking and Ligand-Protein Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in identifying potential biological targets and understanding the forces that govern ligand-protein interactions.

While specific molecular docking studies exclusively for Glyco-snap-1 are not extensively detailed in the public literature, its mechanism of action allows for the identification of putative targets. As an NO-donor, the primary effector molecule is nitric oxide itself, which interacts with well-known targets. The glyco-moiety, however, suggests additional or modified interactions compared to its parent compound, SNAP.

Soluble Guanylate Cyclase (sGC): The principal target of the NO released from this compound is the heme group of sGC. Docking studies on NO and sGC have elucidated the interaction mechanism where NO binds to the ferrous iron of the heme cofactor, inducing a conformational change that activates the enzyme.

Glucose Transporters (GLUTs): The conjugation of a glucose molecule suggests a potential interaction with glucose transporters, such as GLUT1, which are often overexpressed in cancer cells. nih.gov Molecular simulations of other glycoconjugate drugs with GLUT1 have shown that specific residues within the transporter's channel are crucial for recognition and transport. nih.gov It is hypothesized that the glucose moiety of this compound could facilitate its transport into cells via GLUTs, thereby concentrating the NO-donor intracellularly.

Other Protein Targets: Nitric oxide can also interact with other proteins through S-nitrosation of cysteine residues. Putative protein targets for the NO released from this compound could include caspases, matrix metalloproteinases, and various signaling proteins, depending on the cellular context.

Table 1: Putative Binding Sites and Interaction Details for this compound and its Effector Molecule (NO)

| Target Protein | Putative Binding Site/Residues | Significance of Interaction |

|---|---|---|

| Soluble Guanylate Cyclase (sGC) | Heme cofactor (Ferrous iron) | Activation of sGC, leading to cGMP production and vasodilation. |

| Glucose Transporter 1 (GLUT1) | Recognition pocket (e.g., H160, W388) nih.gov | Potential for targeted delivery into cells with high glucose uptake. nih.gov |

| Caspases | Cysteine residue in the active site | Modulation of apoptosis. |

The rational design of analogues is a cornerstone of medicinal chemistry, aiming to improve a lead compound's properties such as stability, selectivity, and efficacy. The structure of this compound serves as a template for such modifications, with its successor, Glyco-snap-2, being a prime example of this process.

The key structural difference between this compound and Glyco-snap-2 lies in the carbohydrate component. This compound features a fully hydroxylated glucose, whereas Glyco-snap-2 incorporates a 2-deoxyglucose, which lacks a hydroxyl group at the C2 position. This seemingly minor modification has a significant impact on the molecule's stability. The hydroxyl group at the C2 position in this compound can participate in intramolecular hydrogen bonding with the S-nitroso (-SN=O) group, which destabilizes the molecule and facilitates premature NO release. By removing this hydroxyl group, Glyco-snap-2 exhibits a considerably longer half-life (27 hours) in aqueous media compared to this compound (18 hours).

Further design principles for analogues could involve:

Altering the Glycosidic Linkage: Changing the stereochemistry of the glycosidic bond (from β to α) or the attachment point on the sugar could alter interactions with glucose transporters or other lectins.

Modifying the Penicillamine (B1679230) Core: Substitutions on the N-acetylpenicillamine scaffold could influence lipophilicity and the electronic environment of the S-nitroso bond, thereby tuning the rate of NO release.

Exploring Different Sugars: Replacing glucose with other monosaccharides like mannose or galactose could target different cell types that express specific lectins or transporters. nih.gov

Table 2: Comparison of this compound and its Analogue, Glyco-snap-2

| Compound | Carbohydrate Moiety | Key Structural Difference | Half-life (t½) in Aqueous Media | Implication for Design |

|---|---|---|---|---|

| This compound | Glucose | Fully hydroxylated | ~18 hours | Hydroxyl group at C2 can destabilize the S-nitroso bond. |

| Glyco-snap-2 | 2-Deoxyglucose | Lacks hydroxyl group at C2 position | ~27 hours | Increased stability due to reduced intramolecular interactions. |

Identification of Putative Binding Sites on Target Proteins

Molecular Dynamics Simulations of this compound and its Complexes

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules, offering insights into their flexibility, interactions, and environmental responses that are often inaccessible through static experimental methods. glycoforum.gr.jppnas.org

MD simulations of this compound in an aqueous environment would reveal its dynamic structural landscape. Glycans are known for their conformational flexibility, primarily due to the rotation around glycosidic bonds. glycoforum.gr.jp For this compound, simulations would track the rotational freedom between the glucose moiety and the penicillamine core.

Key insights from such simulations would include:

Population of Conformers: Identifying the most stable, low-energy conformations of the molecule in solution.

Flexibility Analysis: Quantifying the root-mean-square fluctuation (RMSF) of different parts of the molecule to see which regions are more rigid or flexible. The glycosidic linkage and the terminal groups of the sugar would likely show high flexibility.

Solvent Accessibility: Mapping the solvent-accessible surface area to understand how water molecules interact with different parts of this compound, which is crucial for its solubility and reactivity.

Intramolecular Interactions: Characterizing the transient hydrogen bonds, especially between the sugar's hydroxyl groups and the nitroso group, which directly relates to the molecule's stability.

The ability of a drug to interact with or cross biological membranes is fundamental to its action. MD simulations can model the insertion and translocation of molecules within a lipid bilayer. illinois.edu Studies on the parent compound, SNAP, have shown that it readily incorporates deep into the hydrophobic core of both fluid and gel-phase dimyristoyl phosphatidylcholine (DMPC) bilayer membranes. mpg.de

For this compound, the addition of the hydrophilic glucose moiety would significantly alter this interaction. Simulations would likely demonstrate:

Initial Tethering: The glucose part of the molecule would interact favorably with the polar head groups of the phospholipids (B1166683) at the membrane surface.

Modified Penetration Profile: Unlike SNAP, the entire this compound molecule is less likely to embed itself deep within the hydrophobic core. Instead, it may adopt an anchored conformation, with the sugar remaining at the aqueous interface while the more lipophilic SNAP portion partially penetrates the membrane.

Influence of Lipid Rafts: The presence of cholesterol and sphingolipids could create specific domains that may preferentially interact with this compound, potentially localizing its NO-releasing activity. oregonstate.education

The release of NO from S-nitrosothiols is sensitive to various environmental factors, including pH, temperature, and the presence of metal ions. Solvent molecules, particularly water, play a direct role in the decomposition pathway. MD simulations coupled with quantum mechanics (QM/MM) can be used to model this chemical reaction.

For this compound, the analysis would focus on:

Solvation of the S-nitroso Group: Understanding the hydration shell around the -SN=O group is critical. The arrangement of water molecules can influence the S-N bond's polarization and susceptibility to cleavage.

Role of the Glucose Moiety: As previously mentioned, the hydroxyl groups of the glucose in this compound can directly participate in the decomposition. Computational analysis shows that intramolecular hydrogen bonding between the sugar and the S-nitroso group creates a less stable molecule compared to analogues lacking these hydroxyls.

Proton Transfer Pathways: The decomposition of S-nitrosothiols is often acid-catalyzed. Simulations can help identify proton transfer pathways from the solvent or acidic residues to the nitroso group, facilitating the cleavage of the S-N bond and the subsequent release of nitric oxide.

Structure Activity Relationship Sar Studies and Glyco Snap 1 Rational Redesign

Systematic Modification of Glyco-snap-1 Functional Groups

A functional group is a specific group of atoms within a molecule responsible for its characteristic chemical reactions. wikipedia.orgebsco.com The molecular architecture of this compound, which consists of a glucose moiety linked to an S-nitroso-N-acetylpenicillamine (SNAP) backbone, presents several opportunities for systematic modification. The primary functional groups targeted for modification include the glycosyl unit, the penicillamine (B1679230) scaffold, and the stereocenters within the molecule.

The glycosidic modification of S-nitrosothiols like SNAP is intended to enhance properties such as solubility and potentially cell-type selectivity. The nature of this sugar moiety significantly influences the stability and kinetics of NO release. S-nitrosothiols decompose under physiological conditions to release NO, a process influenced by heat, light, and trace metal ions. cdmf.org.brresearchgate.net

Research comparing this compound to its analogue, Glyco-snap-2, reveals the critical role of the carbohydrate's hydroxylation pattern. This compound features a fully hydroxylated glucose, which can engage in intramolecular hydrogen bonding with the S-nitroso group. This interaction can destabilize the molecule, leading to a faster rate of NO release and a shorter half-life. In contrast, Glyco-snap-2, which incorporates a 2-deoxyglucose unit, lacks the hydroxyl group at the C2 position. This seemingly minor modification reduces the potential for such destabilizing interactions, resulting in enhanced stability. The steric bulk provided by the glycosyl group can also shield the S-nitroso moiety from nucleophilic attack, which paradoxically slows hydrolysis compared to non-glycosylated versions like SNAP.

Alterations in the glycosylation pattern can therefore modulate the rate and duration of NO delivery. For instance, studies on other glycoproteins have shown that changes in glycan structure, such as the presence of branched N-linked glycans, can be influenced by nitric oxide levels, suggesting a complex interplay between glycosylation and NO signaling. nih.govacs.org Variations, including the use of different monosaccharides (e.g., mannose, galactose) or changes in the anomeric configuration (α vs. β linkage), could further fine-tune the compound's stability and release profile.

| Compound | Key Structural Feature | Half-Life (t1/2) in Aqueous Media | Primary Reason for Stability Difference |

|---|---|---|---|

| This compound | Fully hydroxylated glucose | 18 hours | Intramolecular H-bonding with S-nitroso group leads to destabilization. |

| Glyco-snap-2 | 2-deoxyglucose (lacks C2-OH group) | 27 hours | Reduced H-bonding potential enhances molecular stability. |

The penicillamine portion of this compound serves as the sulfur donor for S-nitrosation and is derived from S-nitroso-N-acetylpenicillamine (SNAP). researchgate.netresearchgate.net Penicillamine itself is a chelating agent, but within the this compound structure, its primary role is related to the S-nitroso bond. nih.gov Modifying this part of the scaffold can significantly impact biological activity.

SAR studies on other complex molecules containing penicillamine have shown that substitutions can dramatically alter potency. For example, in studies of α-conotoxin peptides, replacing cysteine residues with penicillamine at different positions had vastly different effects on receptor binding affinity. nih.gov Substitution within one disulfide bridge led to a more than 800-fold drop in potency, whereas substitution in another bridge caused only a 16-fold loss. nih.gov This highlights that the local steric environment created by the bulky gem-dimethyl groups of penicillamine is critical for molecular interactions.

For this compound, substitutions on the penicillamine moiety could involve:

Altering the N-acetyl group: Replacing the acetyl group with other acyl groups of varying chain length or branching could modify the compound's lipophilicity and its interaction with enzymatic or protein targets.

Introducing other functional groups: Adding small polar or nonpolar groups to the penicillamine backbone could influence solubility, membrane permeability, and target engagement.

| Modification | Substituent (R) | Predicted Effect on Biological Activity | Rationale |

|---|---|---|---|

| N-Acyl Group Variation (R-CO-N-) | -CH3 (Acetyl) | Baseline Activity | Reference compound structure. |

| -H (Formyl) | Potentially altered stability/potency | Reduced steric bulk and lipophilicity. | |

| -CH2CH2CH3 (Butyryl) | Potentially altered potency/lipophilicity | Increased lipophilicity may enhance membrane interaction but could introduce steric hindrance. | |

| Carboxylic Acid Modification (-COOH) | -COOCH3 (Methyl Ester) | Increased lipophilicity, loss of negative charge | Esterification removes a key polar, charged group, likely altering solubility and target interactions. |

| -CONH2 (Amide) | Modified H-bonding potential | Replaces carboxylate with a neutral, polar amide group, changing interaction profile. |

Chirality is a fundamental property in drug design, as stereoisomers (enantiomers or diastereomers) of a drug can exhibit significantly different pharmacological and pharmacokinetic profiles. nih.govtg.org.au This is because biological targets, such as enzymes and receptors, are themselves chiral and interact stereospecifically with ligands. nih.gov The development of single-enantiomer drugs from racemates is a common strategy known as a "chiral switch" to improve the therapeutic index. nih.gov

Chirality of the Sugar: The use of D-glucose is common as it is the naturally occurring enantiomer. However, synthesizing this compound with L-glucose would produce a full enantiomer of the glycosyl portion. This would likely have profound effects on its recognition by glucose transporters or other sugar-binding proteins, potentially altering its cellular uptake and distribution.

Chirality of Penicillamine: The parent compound, S-nitroso-N-acetylpenicillamine, is often synthesized from D-penicillamine or a racemic mixture. The use of a single, pure enantiomer is crucial. The different spatial arrangements of the substituents around the chiral carbon of the penicillamine backbone will dictate how the molecule fits into a binding pocket. One enantiomer may bind with high affinity, while the other may bind weakly or not at all. nih.gov The chiral-induced spin selectivity (CISS) effect, where electron spin is filtered through chiral molecules, is an emerging concept that further underscores how chirality can fundamentally influence molecular interactions. tohoku.ac.jpeuropa.eu

| Compound Stereoisomer | Penicillamine Chirality | Glucose Chirality | Hypothetical Target Binding Affinity (IC50, nM) | Rationale |

|---|---|---|---|---|

| Isomer 1 | D | D | 50 | Assumed biologically active form with optimal fit to a chiral target. |

| Isomer 2 | L | D | >1000 | The L-penicillamine configuration may cause steric clashes within the binding site, reducing affinity. tg.org.au |

| Isomer 3 | D | L | >5000 | L-glucose is unnatural and unlikely to be recognized by glucose-specific transporters or binding proteins. |

| Isomer 4 | L | L | >10000 | Enantiomer of the active form; expected to have significantly lower or no activity at the target site. nih.gov |

Role of Penicillamine Moiety Substitutions on Biological Activity

Mapping Key Pharmacophoric Features for Desired Biological Outcomes

To move beyond trial-and-error modifications, computational chemistry techniques are employed to build predictive models. These methods help to map the key pharmacophoric features—the essential spatial and electronic properties—required for a molecule to exert its desired biological effect.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistically significant correlation between the structural or physicochemical properties of a series of compounds and their biological activity. researchgate.netresearchgate.net The goal is to develop a mathematical equation that can predict the activity of new, unsynthesized compounds. mdpi.com

For a series of this compound analogs, a QSAR study would proceed as follows:

Data Set Assembly: A training set of this compound analogs with experimentally determined biological activities (e.g., IC₅₀ for enzyme inhibition, EC₅₀ for NO release) is compiled. acs.org

Descriptor Calculation: For each molecule, a large number of numerical parameters, or "molecular descriptors," are calculated. These can represent various aspects of the molecule, including electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), and hydrophobic properties (e.g., logP).

Model Generation: Using statistical techniques like multiple linear regression (MLR), a model is built that relates a subset of these descriptors to the observed biological activity. mdpi.comnih.gov

Validation: The model's predictive power is rigorously tested using internal cross-validation (e.g., leave-one-out) and an external test set of compounds not used in the model's creation. mdpi.com A robust QSAR model is generally expected to have a cross-validation r² (CV) value greater than 0.5. mdpi.com

For this compound, a QSAR model could reveal, for example, that increased lipophilicity in the N-acyl chain combined with a specific partial positive charge on the anomeric carbon of the sugar are key predictors of activity.

| Descriptor | Description | Correlation with Activity | Interpretation |

|---|---|---|---|

| logP | Octanol-water partition coefficient | Positive | Higher lipophilicity is associated with greater activity, possibly due to better membrane permeation. |

| ASA_P | Polar surface area | Negative | Lower polar surface area correlates with higher activity, suggesting a need to balance hydrophilicity. |

| Jurs_WNSA_3 | Weighted negative surface area | Positive | Specific regions of negative electrostatic potential (e.g., from carboxylate) are favorable for binding. |

| Hypothetical QSAR Equation: log(1/IC50) = 0.45(logP) - 0.12(ASA_P) + 0.89*(Jurs_WNSA_3) + 2.15 | |||

| Model Statistics: r2 = 0.85; q2 (CV) = 0.72 |

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are advanced 3D-QSAR techniques that provide intuitive, graphical models of SAR. researchgate.netnih.gov These methods are invaluable for rational drug design as they generate 3D contour maps that visualize where modifications to a molecule would be beneficial or detrimental to its activity. nih.gov

The general workflow involves:

Molecular Alignment: A set of active compounds (the training set) are structurally aligned based on a common scaffold or a pharmacophore model. This is a critical step for the validity of the model. nih.gov

Field Calculation: The aligned molecules are placed in a 3D grid. At each grid point, steric and electrostatic interaction energies (in CoMFA) are calculated using a probe atom. CoMSIA extends this by calculating additional fields for hydrophobicity, hydrogen bond donors, and hydrogen bond acceptors. researchgate.net

PLS Analysis: Partial Least Squares (PLS) regression is used to correlate the variations in these 3D fields with the variations in biological activity.

Contour Map Generation: The results are displayed as 3D contour maps superimposed on a representative molecule. For example, a green contour in a steric map indicates a region where adding bulk is favorable for activity, while a yellow contour indicates where bulk is unfavorable. Similarly, blue contours in an electrostatic map show where positive charge is favored, and red contours show where negative charge is favored. mdpi.com

For this compound, a CoMSIA study might reveal that a bulky, hydrophobic group is preferred on the N-acyl chain (favorable steric and hydrophobic contours), while a hydrogen bond donor is required near the C2 position of the glucose ring for optimal target interaction. These visual guides provide direct hypotheses for the rational redesign of new, more potent, and selective analogs. rsc.org

| Parameter | CoMFA Model | CoMSIA Model | Interpretation |

|---|---|---|---|

| q2 (Cross-validated r2) | 0.610 | 0.685 | Indicates good internal predictive ability for both models, with CoMSIA being slightly better. researchgate.netmdpi.com |

| r2 (Non-cross-validated r2) | 0.925 | 0.954 | Shows a high degree of correlation between predicted and actual values for the training set. researchgate.net |

| Steric Field Contribution | 45% | 35% | Steric interactions are a major determinant of activity. |

| Electrostatic Field Contribution | 55% | 30% | Electrostatic interactions are also highly important. |

| Hydrophobic Field Contribution | N/A | 20% | Hydrophobic character plays a significant role in binding. |

| H-Bond Donor Contribution | N/A | 15% | Hydrogen bond donor capabilities are favorable for activity. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Advanced Glycomutagenesis and Glycoengineering Methodologies in the Context of this compound

The terms "glycomutagenesis" and "glycoengineering" typically refer to the modification of glycosylation patterns on proteins and other macromolecules, rather than small molecules like this compound. nih.govnih.gov These techniques involve the genetic manipulation of cellular glycosylation pathways to produce glycoproteins with desired glycan structures.

Methodologies such as shotgun scanning glycomutagenesis have been developed to systematically explore the effects of N-linked glycosylation on protein function. nih.govnih.gov This technique involves creating a library of protein variants, each with a potential glycosylation site at a different position. While these powerful techniques are central to the field of glycoengineering, their direct application to a small molecule like this compound is not conventional.

However, the principles of glycoengineering can be conceptually extended to the rational design of glycosylated small molecules. The "glyco-" portion of this compound is a prime target for modification to alter its pharmacokinetic and pharmacodynamic properties. For instance, changing the sugar moiety could affect its interaction with cellular transporters or its stability in different biological compartments.

Table 2: Research Findings on this compound and Related Methodologies

| Research Area | Key Finding | Relevance to this compound |

| Nitric Oxide Donors | This compound is a water-soluble NO donor with relative stability at high pH. mdpi.com | Defines the primary biological function of the compound. |

| Glycoengineering | GlycoSNAP is a high-throughput screening method for engineering glycosylation enzymes in E. coli. google.com | While not directly applied to this compound, it represents the advanced state of glycoscience. |

| Glycomutagenesis | Shotgun scanning glycomutagenesis allows for systematic mapping of glycosylation effects on proteins. nih.govnih.gov | Illustrates a powerful technique for studying glycosylation, conceptually relevant to understanding the role of the glycan in this compound. |

This table is generated based on available research. Interactive features are not supported in this format.

Glyco Snap 1 As a Research Tool and Chemical Biology Probe

Utilization as a Controlled Nitric Oxide Delivery System In Vitro

The primary utility of Glyco-snap-1 in research is its function as a controlled delivery system for nitric oxide. lookchem.com NO is a gaseous signaling molecule with a very short half-life, making direct administration challenging for experimental purposes. kinampark.comnih.gov NO donors like this compound circumvent this issue by releasing NO in a predictable and sustained manner, allowing for the study of its concentration-dependent physiological and pathological roles. kinampark.comnih.gov

The design of experiments using this compound requires careful consideration of its chemical properties to ensure precise NO dosing. The compound is noted for its relative stability at high pH levels, specifically within the range of pH 8-9. lookchem.com Its decomposition to release NO is influenced by factors such as pH and temperature.

A key parameter in experimental design is the compound's half-life. This compound has a reported half-life of approximately 18 hours in aqueous media, which allows for sustained NO release over the course of long-term experiments. This contrasts with related compounds like Glyco-snap-2, which incorporates a 2-deoxyglucose unit and exhibits a longer half-life of 27 hours due to reduced susceptibility to oxidative degradation. The fully hydroxylated glucose in this compound can engage in hydrogen bonding with the S-nitroso group, which may contribute to its comparatively lower stability. For precise dosing, researchers prepare solutions of this compound in appropriate buffers (e.g., phosphate-buffered saline, PBS) at a desired pH to control the rate of NO liberation for the duration of the cellular assay.

Table 1: Comparative Stability of Glyco-SNAP Compounds

| Compound | Modifying Moiety | Half-life (t½) in Aqueous Media | Structural Note |

| This compound | Glucose | ~18 hours | Fully hydroxylated glucose may destabilize the S-nitroso group via hydrogen bonding. |

| Glyco-snap-2 | 2-deoxyglucose | ~27 hours | Lacks a hydroxyl group at the C2 position, reducing susceptibility to oxidative degradation. |

This compound and its analogs are used to investigate a variety of NO-dependent cellular processes, including apoptosis and cytotoxicity. nih.gov A significant application is in cancer biology, where the addition of a glucose moiety can be exploited for targeted effects. Many cancer cells overexpress glucose transporters, such as GLUT 1, to meet their high metabolic demands. nih.gov

In one study, the cytotoxicity of a glyco-conjugated SNAP compound (referred to as 2-gluSNAP) was evaluated on different tumor cell lines. nih.gov The results demonstrated that a glioblastoma cell line (T98G), which has high levels of GLUT 1 transporter expression, was significantly more sensitive to the glyco-conjugated donor than to the unconjugated SNAP. nih.gov Conversely, an osteosarcoma cell line (143B) with deficient GLUT 1 expression was poorly affected. nih.gov This research supports the hypothesis that glyco-conjugation can increase the sensitivity of cells to NO donors and that the cytotoxicity is dependent on the expression of glucose transporters. nih.gov

Table 2: Research Findings on this compound (2-gluSNAP) Cytotoxicity

| Cell Line | Cancer Type | GLUT 1 Expression | Sensitivity to this compound |

| T98G | Glioblastoma | High nih.gov | More sensitive to glyco-conjugated form than unconjugated SNAP. nih.gov |

| 143B | Osteosarcoma | Deficient nih.gov | Poorly affected by treatment. nih.gov |

| rhoo (206) | Osteosarcoma (mitochondria-deficient) | Deficient nih.gov | Poorly affected by treatment. nih.gov |

Experimental Design for Studies Requiring Precise Nitric Oxide Dosing

Development of this compound Conjugates for Targeted Delivery

To enhance specificity and deliver NO to particular sites of action, this compound can be conjugated to targeting molecules such as peptides, proteins, or nanomaterials. nih.govacs.org This strategy aims to increase the therapeutic agent's concentration at the target site, thereby improving efficacy while minimizing off-target effects. mdpi.comdovepress.com

A prominent bioconjugation strategy applicable to molecules like this compound is the use of self-labeling protein tags, such as the SNAP-tag. nih.govsnmjournals.org The SNAP-tag is an engineered version of the human DNA repair enzyme O6-alkylguanine-DNA alkyltransferase (hAGT). rsc.orgrsc.org This tag can be fused to a protein of interest (e.g., an antibody or a receptor ligand). snmjournals.org The SNAP-tag fusion protein then reacts specifically and covalently with substrates containing an O6-benzylguanine (BG) group. rsc.orgacs.org

For targeted delivery, a derivative of this compound functionalized with a BG linker could be synthesized. This BG-Glyco-snap-1 conjugate would then be able to specifically label a SNAP-tagged protein, effectively tethering the NO-releasing moiety to a targeting protein. nih.gov This approach allows for precise, site-specific attachment of the NO donor to a biomolecule designed to home in on specific cells or tissues. snmjournals.orgacs.org Similar strategies could be envisioned for attaching this compound to functionalized nanomaterials, which are increasingly explored as carriers for controlled NO release. nih.govrsc.org

To identify the cellular protein targets of NO released from this compound, it can be incorporated into fully functionalized chemical probes. nih.gov These advanced probes are designed for integrated phenotypic screening and target identification and typically possess three key components:

A core structure that confers binding specificity: In this case, the this compound moiety acts as the NO-releasing element whose downstream effects are under investigation. mdpi.com

A photoreactive group: A group such as a diazirine can be incorporated, which upon UV light irradiation, forms a highly reactive carbene that covalently crosslinks the probe to any interacting proteins in close proximity. nih.govenamine.net

A reporter tag handle: An alkyne or azide (B81097) group serves as a bioorthogonal handle for "click chemistry" ligation. nih.gov After crosslinking in live cells, the cells are lysed, and an azide- or alkyne-functionalized reporter tag (e.g., biotin (B1667282) or a fluorophore) is attached. mdpi.com This allows for the enrichment (with streptavidin beads if biotinylated) and subsequent identification of the crosslinked proteins by mass spectrometry. nih.govmdpi.com

The synthesis of a this compound-functionalized probe would involve multi-step organic synthesis to combine the S-nitrosothiol core with both a photoreactive crosslinker and a bioorthogonal handle. Such a probe would be a powerful tool to map the specific protein "interactome" modulated by localized NO release within a cell.

Bioconjugation Strategies with Peptides, Proteins, and Nanomaterials

Theoretical Applications in Exploring Nitric Oxide Biology and Glycochemistry

The unique structure of this compound positions it at the intersection of nitric oxide biology and glycochemistry, opening avenues for future theoretical and practical applications.

In nitric oxide biology , the development of a library of targeted this compound conjugates could allow for the systematic dissection of NO signaling pathways with high spatiotemporal resolution. By conjugating this compound to proteins that localize to specific subcellular compartments (e.g., mitochondria, nucleus, or plasma membrane), researchers could study the effects of localized NO release on processes like cellular respiration, gene expression, or receptor signaling. This would help untangle the complex and often contradictory roles of NO, which are highly dependent on its local concentration and cellular context. kinampark.comnih.gov